molecular formula C14H15NO3 B5138846 N-(2-methoxybenzyl)-N-methyl-2-furamide

N-(2-methoxybenzyl)-N-methyl-2-furamide

Cat. No. B5138846
M. Wt: 245.27 g/mol
InChI Key: VZVQXNSPEHFUGI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-methyl-2-furamide, also known as NBMI, is a synthetic molecule that has gained significant attention in recent years due to its potential therapeutic applications. NBMI is a chelator, meaning it has the ability to bind to metal ions and remove them from the body. This property makes NBMI a promising candidate for the treatment of a variety of diseases and conditions related to metal toxicity.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-methyl-2-furamide involves the formation of stable complexes with metal ions. Once bound to a metal ion, N-(2-methoxybenzyl)-N-methyl-2-furamide can facilitate the removal of the metal from the body through excretion. This property makes N-(2-methoxybenzyl)-N-methyl-2-furamide an effective chelator and a potential therapeutic agent for metal toxicity.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-methyl-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its chelating properties, N-(2-methoxybenzyl)-N-methyl-2-furamide has been shown to have antioxidant activity and to modulate the immune system. These properties make N-(2-methoxybenzyl)-N-methyl-2-furamide a promising candidate for the treatment of a variety of diseases and conditions, including neurodegenerative diseases and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxybenzyl)-N-methyl-2-furamide for lab experiments is its high purity and stability. This makes it easy to work with and ensures consistent results. However, one limitation of N-(2-methoxybenzyl)-N-methyl-2-furamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)-N-methyl-2-furamide. One area of interest is the development of new formulations of N-(2-methoxybenzyl)-N-methyl-2-furamide that improve its solubility and bioavailability. Additionally, there is ongoing research on the potential therapeutic applications of N-(2-methoxybenzyl)-N-methyl-2-furamide for a variety of diseases and conditions, including Alzheimer's disease and multiple sclerosis. Finally, there is interest in exploring the use of N-(2-methoxybenzyl)-N-methyl-2-furamide as a potential therapy for metal toxicity in wildlife and environmental settings.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-N-methyl-2-furamide involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoic acid. This intermediate is then reacted with N-methyl-2-aminobenzyl alcohol to form the desired product, N-(2-methoxybenzyl)-N-methyl-2-furamide. The synthesis of N-(2-methoxybenzyl)-N-methyl-2-furamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-methoxybenzyl)-N-methyl-2-furamide has been studied extensively in the context of metal toxicity and its potential therapeutic applications. The molecule has been shown to effectively chelate a variety of metal ions, including mercury, lead, and cadmium. This property makes N-(2-methoxybenzyl)-N-methyl-2-furamide a promising candidate for the treatment of conditions related to metal toxicity, such as heavy metal poisoning and Wilson's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(14(16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQXNSPEHFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-N-methylfuran-2-carboxamide

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